5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound with significant implications in medicinal chemistry. Its molecular formula is CHFN, and it features a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine structure. This compound has garnered attention for its potential biological activities, particularly in the realm of anticancer research.
The compound is primarily sourced from synthetic processes developed in laboratory settings, with various methodologies reported in scientific literature. It is also available for purchase through chemical suppliers such as BenchChem and PubChem, which provide detailed descriptions and data on the compound's properties and applications.
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine is classified under heterocyclic compounds, specifically within the category of pyrazoles. It is recognized for its structural complexity and potential pharmacological properties, making it a subject of interest in both organic synthesis and medicinal chemistry.
The synthesis of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has been explored through various methods:
The molecular structure of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine consists of:
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 162.11 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 0 |
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine participates in various chemical reactions that are crucial for its functionality:
The mechanism of action for 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine involves:
The physical and chemical properties of 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine include:
5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific uses:
The pyrazolo[4,3-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purine bases, enabling targeted interactions with biological macromolecules. Early synthetic efforts, dating to Ortoleva's 1908 work, focused on unsubstituted or phenyl-functionalized derivatives [10]. The scaffold's diversification accelerated in the 2010s with strategies for regioselective functionalization, particularly at the C5 position. The integration of a trifluoromethyl group at this position marked a significant advancement, as it enhanced the scaffold's bioactivity profile without compromising metabolic stability. By 2013, alkyl amide-functionalized trifluoromethyl pyrazolo[3,4-b]pyridines demonstrated sub-micromolar cytotoxicity against multiple cancer cell lines (A549, MCF7, DU145, HeLa), validating the scaffold's therapeutic relevance [2] [5]. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have since been documented, with 14 entering drug development pipelines as kinase inhibitors or cytotoxic agents [10].
Table 1: Historical Milestones in Pyrazolo[4,3-b]Pyridine Development
Year | Development | Significance |
---|---|---|
1908 | First synthesis by Ortoleva via diphenylhydrazone/pyridine condensation | Established core scaffold |
2013 | Anticancer evaluation of 5-CF₃ derivatives (Compounds 5i, 6e) | Confirmed cytotoxic potential (IC₅₀: 1.2–3.7 µM) [2] [5] |
2022 | >300,000 derivatives reported; 14 in drug development pipelines | Validated scaffold for targeted therapies [10] |
The trifluoromethyl (-CF₃) group is a cornerstone of modern bioisosteric design, profoundly altering the physicochemical and pharmacological properties of heterocyclic compounds. In 5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (molecular formula: C₇H₅F₃N₄; MW: 202.14 g/mol), the -CF₃ group induces three critical effects [1] [7] [8]:
Table 2: Physicochemical Impact of -CF₃ vs. Common Substituents
Substituent | logP | Metabolic Stability (%) | σᵢ (Inductive Effect) |
---|---|---|---|
-CF₃ (5-position) | 0.85 | >95 (24h, pH 7.4) | -0.39 |
-CH₃ | -0.30 | 70 | -0.01 |
-Cl | 0.71 | 85 | +0.47 |
-H | -0.65 | 65 | 0.00 |
Functionalization at the C5 position of pyrazolo[4,3-b]pyridines is strategically critical due to its direct influence on electronic circulation, binding affinity, and synthetic versatility. The 5-(trifluoromethyl) derivative exemplifies this principle through three key aspects:
Sonogashira Route: 5-Chloro-1-phenyl-3-CF₃-pyrazole-4-carbaldehyde → + Alkyne → Cyclization → 5-CF₃ Pyrazolopyridine
Table 3: Synthetic Routes to 5-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Sonogashira Coupling | Pd catalysis, MW, 120°C | 52–71 | One-pot procedure; broad alkyne scope | Specialized equipment required |
Japp-Klingemann | Diazonium salts, H₂SO₄, 0–5°C | 45–68 | No transition metals; scalable | Multi-step purification |
Compound Data Table
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: